1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonate
Description
The compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonate features a bis-pyrazole structure. The first pyrazole ring (position 5) is substituted with a trifluoromethyl group (electron-withdrawing) at position 3 and a methyl group at position 1. The second pyrazole ring (position 4) is linked via a sulphonate ester, bearing 5-chloro and 1,3-dimethyl substituents.
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 5-chloro-1,3-dimethylpyrazole-4-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N4O3S/c1-5-8(9(11)18(3)15-5)22(19,20)21-7-4-6(10(12,13)14)16-17(7)2/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDUAPKZQJGGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)OC2=CC(=NN2C)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 309.76 g/mol. The presence of trifluoromethyl and chloro groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Specific studies have indicated that compounds with similar structures can inhibit NF-kB signaling pathways, leading to decreased inflammation in models of acute and chronic inflammation.
Study on MCF7 and A549 Cell Lines
A study conducted by Wei et al. explored the effects of pyrazole derivatives on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner, with an IC50 value of 26 µM for A549 cells .
Mechanistic Insights
Further investigation into the mechanistic aspects revealed that the compound inhibits key signaling pathways involved in tumor progression. For instance, it was found to downregulate the expression of VEGF (vascular endothelial growth factor), which is critical for tumor angiogenesis .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- The trifluoromethyl group in the target compound and significantly boosts lipophilicity, favoring membrane permeability but requiring sulphonate or carboxylic acid groups to balance solubility .
- Sulphonate esters (target compound, ) exhibit higher hydrolytic stability compared to carboxylic acids () but lower than thioethers () .
Crystallographic and Conformational Insights
- The target compound’s sulphonate linkage likely induces conformational rigidity, as seen in related sulphonamide structures (). This rigidity can impact binding to biological targets .
- Crystal Packing: Pyrazole derivatives with CF₃ groups (e.g., ) often crystallize in non-centrosymmetric space groups (e.g., P-1) due to polar substituents, suggesting similar behavior for the target compound .
- Dihedral Angles : In , the pyrazole ring forms dihedral angles of 73.67° and 45.99° with aryl substituents, indicating steric hindrance that may influence the target compound’s reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
